5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione
Description
1.1. Structural Overview 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound featuring a thiadiazole core substituted with a pyridin-2-yl group at position 5 and a thione moiety at position 2.
1.2. Synthesis The compound is synthesized via cyclization of 2-(pyridin-2-yl)acetohydrazide under acidic conditions (concentrated H₂SO₄), distinguishing it from 1,2,4-triazole derivatives, which require basic conditions (2% NaOH) . This method contrasts with oxadiazole derivatives, where cyclization employs ethanol-KOH and carbon disulfide under reflux .
Properties
IUPAC Name |
5-pyridin-2-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-3-1-2-4-8-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURSZUJTABWSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369735 | |
| Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-37-6 | |
| Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Scientific Research Applications
Biological Applications
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione exhibits notable biological activities:
- Antimicrobial Activity: The compound has shown efficacy against various bacterial and fungal strains. Its mechanism involves inhibiting cell wall synthesis or disrupting metabolic pathways.
- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been synthesized and tested for their antitumor properties .
Case Studies
- Antimicrobial Efficacy Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The study highlighted the structure-activity relationship (SAR) that enhances its biological effectiveness .
- Anticancer Research: In a series of experiments involving human cancer cell lines, compounds based on this compound were shown to inhibit tumor growth effectively. The mechanism was linked to the modulation of apoptotic pathways and inhibition of specific kinases .
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial contexts:
- Materials Science: This compound serves as a building block for synthesizing novel materials with unique properties such as luminescence and conductivity. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and sensors due to their electronic properties .
- Agricultural Chemistry: The compound's fungicidal properties make it a candidate for developing new agrochemicals aimed at protecting crops from fungal infections .
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
- This positional change may impact binding affinity in biological targets . This compound is a precursor for further functionalization, unlike the pyridinyl-substituted derivative .
Core Heterocycle Comparison: Thiadiazole vs. Oxadiazole
- Synthetic Conditions :
- Biological Activity: NPP1 Inhibition: 5-(4-Nitrophenyl) thiadiazole derivatives (IC₅₀ = 66.47 µM) exhibit superior activity to oxadiazole analogs (IC₅₀ = 368 µM), suggesting thiadiazoles are more potent enzyme inhibitors . COX-2 Selectivity: Thiadiazoles with 4-methoxybenzylideneamino substituents (IC₅₀ = 0.19–0.24 µM) demonstrate high selectivity, attributed to interactions with His90 and Arg513 residues. The pyridin-2-yl group may offer distinct binding modes due to its smaller size and nitrogen positioning .
Substituent Effects on Activity and Solubility
- Aryl vs. Quinolin-2-yl (): Larger aromatic systems improve telomerase inhibition (IC₅₀ = 0.8–0.9 mM) but may reduce solubility compared to pyridinyl groups .
- Amino Acid Modifications: Introducing glycine or alanine moieties to thiadiazoles () improves water solubility and targets myeloperoxidase (MPO), mitigating cardiovascular risks associated with COX-2 inhibitors .
Comparative Data Table
Biological Activity
Overview
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused with a thiadiazole ring, contributing to its unique chemical properties and potential therapeutic applications. The biological activities of this compound include antimicrobial, anticancer, anti-inflammatory, and analgesic effects.
Molecular Formula: CHNS
Molecular Weight: 195.26 g/mol
CAS Number: 28819-37-6
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. Common solvents include ethanol or methanol, and bases such as sodium hydroxide or potassium hydroxide are often used under reflux conditions to facilitate cyclization.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi effectively .
Anticancer Activity
-
Mechanisms of Action:
- Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation and survival .
- Enzyme Inhibition: This compound has also been evaluated for its inhibitory activity against lipoxygenase enzymes, which are implicated in the progression of several cancers . The cytotoxicity was assessed using MTT assays on various cancer cell lines including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma), demonstrating promising results compared to standard chemotherapeutics like doxorubicin .
-
Case Studies:
- A study highlighted that nitro-containing derivatives exhibited higher cytotoxicity against PC3 cells, while methoxylated derivatives showed acceptable activity against SKNMC cells .
- Another investigation into 1,3,4-thiadiazole derivatives revealed their ability to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, marking them as potential leads for anticancer drug development .
Comparative Analysis
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, Anticancer | Effective against various pathogens; induces apoptosis in cancer cells |
| Pyridine Derivatives | Anticancer | Inhibition of tyrosine kinase enzymes observed |
| Thiazole Derivatives | Antimicrobial | Diverse biological activities similar to thiadiazoles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
